Cas no 37552-52-6 ((2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride)

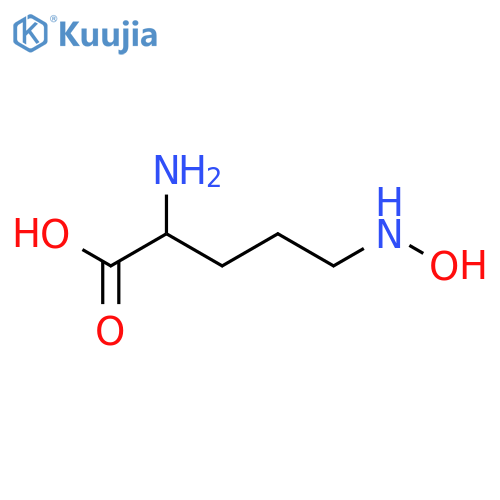

37552-52-6 structure

商品名:(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-N5-Hydroxyornithine

- 2-Amino-5-hydroxyamino-pentansaeure

- 2-Amino-5-hydroxyamino-valeriansaeure

- 2-amino-5-hydroxyaminopentanoic acid

- B, HBr-(S)-N5-Hydroxyornithine

- B,HCl-(S)-N5-Hydroxyornithine

- delta-N-Hydroxy-ornithin

- N5-Hydroxy-DL-ornithin

- Ndelta-Hydroxyornithine

- (2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride

- (S)-2-Amino-5-(hydroxyamino)pentanoic acid hydrochloride

- (2S)-2-amino-5-(hydroxyamino)pentanoic acid;hydrochloride

- F9994-0675

- 37552-52-6

- AKOS032470236

- F74882

-

- インチ: InChI=1S/C5H12N2O3.ClH/c6-4(5(8)9)2-1-3-7-10;/h4,7,10H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1

- InChIKey: PHLFATUAARYTFP-WCCKRBBISA-N

- ほほえんだ: C(CC(C(=O)O)N)CNO.Cl

計算された属性

- せいみつぶんしりょう: 184.0614700g/mol

- どういたいしつりょう: 184.0614700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 107

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.6Ų

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F9994-0675-5g |

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 95% | 5g |

$2922.0 | 2023-09-05 | |

| Life Chemicals | F9994-0675-1g |

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 95% | 1g |

$974.0 | 2023-09-05 | |

| TRC | S209181-100mg |

(2s)-2-amino-5-(n-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 100mg |

$ 230.00 | 2022-06-03 | ||

| TRC | S209181-500mg |

(2s)-2-amino-5-(n-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 500mg |

$ 910.00 | 2022-06-03 | ||

| 1PlusChem | 1P01FN0V-50mg |

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 97% | 50mg |

$126.00 | 2024-05-04 | |

| A2B Chem LLC | AY08495-50mg |

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 97% | 50mg |

$115.00 | 2024-04-20 | |

| A2B Chem LLC | AY08495-250mg |

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 97% | 250mg |

$308.00 | 2023-12-30 | |

| Aaron | AR01FN97-50mg |

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 97% | 50mg |

$183.00 | 2025-02-10 | |

| TRC | S209181-1g |

(2s)-2-amino-5-(n-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 1g |

$ 1385.00 | 2022-06-03 | ||

| Life Chemicals | F9994-0675-2.5g |

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride |

37552-52-6 | 95% | 2.5g |

$1948.0 | 2023-09-05 |

(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

37552-52-6 ((2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37552-52-6)(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):227.0/382.0/1030.0

atkchemica

(CAS:37552-52-6)(2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ